molecular formula C21H24FN3O5S B2366035 N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021040-75-4

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2366035
CAS No.: 1021040-75-4
M. Wt: 449.5
InChI Key: KRCYBZLMVYIGOS-UHFFFAOYSA-N
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Description

N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring and subsequent functionalization. Key reaction conditions include the use of strong bases and coupling agents to facilitate the formation of the sulfonyl and carboxamide groups.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, indicating potential as a bioactive agent.

  • Medicine: Preliminary studies suggest its utility in drug discovery and development, particularly in targeting specific receptors or enzymes.

  • Industry: Its unique properties make it suitable for use in advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved would require further research and validation.

Comparison with Similar Compounds

When compared to similar compounds, N-(3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique structural features and potential applications. Similar compounds include:

  • 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine

  • 8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5S/c22-17-4-1-2-5-18(17)24-9-11-25(12-10-24)31(27,28)13-3-8-23-21(26)16-6-7-19-20(14-16)30-15-29-19/h1-2,4-7,14H,3,8-13,15H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCYBZLMVYIGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCCNC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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